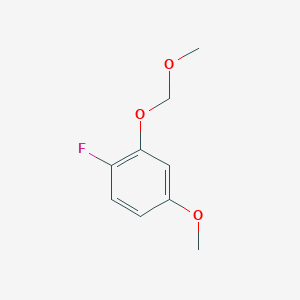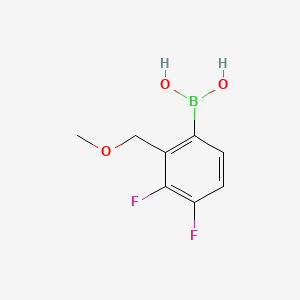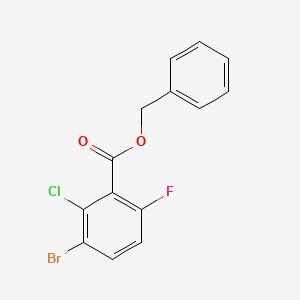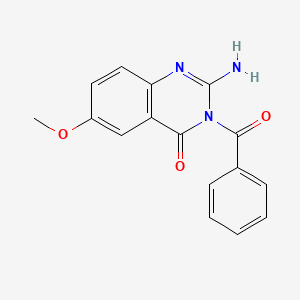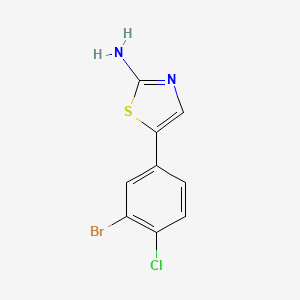![molecular formula C14H21NO2 B14018862 Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate CAS No. 6312-27-2](/img/structure/B14018862.png)
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the pyridine ring often imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)ethanol with ethyl 3-methyl-2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as trifluoromethanesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then subjected to purification techniques like distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the pyridine ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate largely depends on its interaction with biological targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and leading to downstream effects in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
Uniqueness
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is unique due to the presence of both the pyridine ring and the ester functional group, which imparts distinct chemical and biological properties. The combination of these features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6312-27-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)13(11(2)3)9-8-12-7-5-6-10-15-12/h5-7,10-11,13H,4,8-9H2,1-3H3 |
InChI Key |
BNQJERDDDIMRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


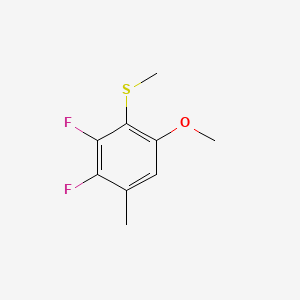
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)

![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)
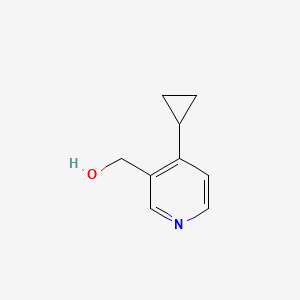
![(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B14018837.png)
